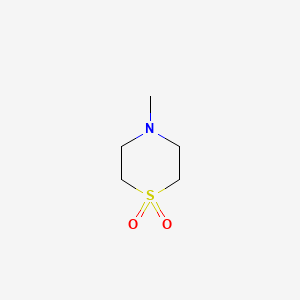
4-Methylthiomorpholine 1,1-dioxide
Cat. No. B1594562
Key on ui cas rn:
25343-91-3
M. Wt: 149.21 g/mol
InChI Key: ULZCOWMSBOJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06750214B2
Procedure details


2-Chloroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (11.0 g, 6.7 mmol) in toluene (10 ml) at 0° C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2/MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).



Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C(OCCCl)=O.C[N:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[ClH:1].[NH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.72 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCCCl
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCS(CC1)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with dilute HCl and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which time the reaction mixture was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with EtOAc
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CCS(CC1)(=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 415 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
